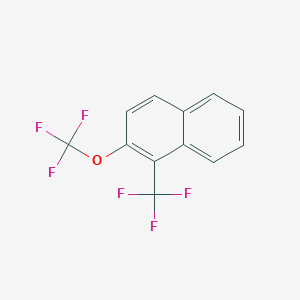

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

説明

Molecular Formula: C₁₂H₆F₆O

Molecular Weight: 280.16 g/mol

IUPAC Name: 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

Structural Features: This compound features a naphthalene core substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 1-position (Figure 1). The dual fluorinated substituents confer enhanced chemical stability, lipophilicity, and electron-withdrawing properties, making it valuable in medicinal chemistry and materials science.

特性

分子式 |

C12H6F6O |

|---|---|

分子量 |

280.16 g/mol |

IUPAC名 |

2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H |

InChIキー |

XKYJNHFNRZKPLN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For example, the use of trifluoromethyl triflate as a source of the trifluoromethoxy group has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

化学反応の分析

科学研究への応用

2-(トリフルオロメトキシ)-1-(トリフルオロメチル)ナフタレンには、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物のユニークな特性は、生物学的相互作用と経路を研究するための候補としています。

科学的研究の応用

Synthetic Methodologies

The compound serves as a versatile intermediate in synthetic organic chemistry. Its trifluoromethoxy and trifluoromethyl functionalities enhance reactivity and selectivity in various chemical reactions.

Table 1: Key Synthetic Applications

Agrochemical Applications

Due to its unique chemical structure, 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is explored for use in agrochemicals, particularly as a building block for herbicides and fungicides.

Case Study: Trifloxystrobin Synthesis

This compound is an important precursor for the synthesis of trifloxystrobin, a widely used fungicide. The synthesis involves multiple steps that incorporate the trifluoromethoxy group to enhance biological activity and stability.

Pharmaceutical Applications

In pharmaceuticals, the compound's ability to modulate biological activity makes it a candidate for drug development.

Table 2: Pharmaceutical Applications

Materials Science

The incorporation of trifluoromethoxy and trifluoromethyl groups into materials can significantly alter their physical properties.

Table 3: Materials Science Applications

作用機序

2-(トリフルオロメトキシ)-1-(トリフルオロメチル)ナフタレンがその効果を発揮するメカニズムには、分子標的および経路との相互作用が含まれます。 トリフルオロメトキシ基とトリフルオロメチル基は、化合物の反応性とさまざまな標的への結合親和性に影響を与える可能性があり、薬剤化学における薬剤設計および開発に役立ちます .

類似化合物との比較

The unique reactivity and applications of 2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene are best understood through comparisons with structurally related naphthalene derivatives. Key differences arise from the type , position , and number of fluorinated substituents.

Substituent Type and Electronic Effects

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is bulkier and more electronegative, leading to stronger inductive effects and altered reaction kinetics in nucleophilic substitutions.

- Dual Fluorinated Groups: The coexistence of -CF₃ and -OCF₃ in the target compound increases lipophilicity (logP ~3.2) compared to mono-substituted analogs (logP ~2.5–2.8), enhancing membrane permeability in biological systems.

Substituent Position and Steric Effects

Key Observations :

- Ortho vs. Para Substitution : Proximal substituents (e.g., 1- and 2-positions) create steric hindrance, limiting access to reactive sites. This is critical in catalysis and drug-receptor interactions.

- Hybrid Structures : Compounds with fluorinated groups on pendant phenyl rings (e.g., ) exhibit extended π-conjugation, useful in OLEDs and fluorescent probes.

Key Observations :

- The target compound’s dual fluorination makes it superior to mono-fluorinated analogs in resisting oxidative metabolism, a key trait in drug design.

- In contrast, simpler derivatives like 2-(trifluoromethyl)naphthalene are preferred in industrial solvents due to lower synthesis costs.

生物活性

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with two trifluoromethyl groups and a trifluoromethoxy group. This unique structure is believed to enhance its lipophilicity and metabolic stability, potentially increasing its bioactivity.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit significant biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties.

Antitumor Activity

A study on β-trifluoromethyl vinylsulfone derivatives highlighted the antitumor potential of compounds with similar structural motifs. The introduction of electron-withdrawing groups, such as trifluoromethyl, was shown to enhance inhibitory activity against various cancer cell lines (IC50 values ranging from 3.4 to >25 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-16 | A549 | 12.4 |

| 3-17 | Skov3 | 5.3 |

| 3-18 | K562 | 6.6 |

| Doxorubicin | A2780 | 0.004 |

This data suggests that the trifluoromethoxy and trifluoromethyl substitutions may contribute to enhanced binding affinity and selectivity towards tumor cells.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated in various studies. For instance, the inhibition of TNFα production in LPS-stimulated human peripheral blood mononuclear cells was reported, indicating that similar naphthalene derivatives could modulate inflammatory responses effectively .

Enzyme Inhibition

This compound has been implicated in the inhibition of cholinesterases, which are critical enzymes in neurotransmission. The structure-activity relationship studies showed that modifications on the naphthalene ring could significantly affect the inhibitory potency against these enzymes .

Case Studies

- Antitumor Studies : A series of β-trifluoromethyl vinylsulfone derivatives were synthesized and tested for their antitumor activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

- Inflammation Modulation : In a study exploring new thienobenzo/naphtho-triazoles, it was found that the introduction of trifluoromethoxy groups led to improved anti-inflammatory properties, suggesting a potential therapeutic application for compounds with similar structures .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Such as cholinesterases, leading to increased acetylcholine levels.

- Modulation of inflammatory pathways : By interfering with cytokine production.

- Direct cytotoxic effects on tumor cells : Possibly through apoptosis induction or cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。